6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide is a complex organic compound with the molecular formula . This compound has garnered attention due to its potential therapeutic applications, particularly in inhibiting tyrosine kinase 2 (TYK2), which plays a critical role in immune signaling pathways and inflammation .
This compound is classified under the category of small molecules, specifically as a pyridazine derivative. It is notable for its structural features that include a cyclopropanecarboxamide moiety and a methoxy-substituted triazole. The compound's structure contributes to its biological activity, making it a candidate for treating autoimmune diseases and other conditions associated with dysregulated immune responses .
The synthesis of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide typically involves several key steps:
The molecular structure of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide can be represented as follows:
The chemical reactivity of this compound primarily revolves around its ability to interact with TYK2. The inhibition mechanism involves binding to the active site of the enzyme, effectively blocking its activity. This selectivity is advantageous as it minimizes off-target effects associated with other Janus kinases like JAK1, JAK2, and JAK3.
The mechanism of action for 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide involves:
The physical and chemical properties of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide include:
These properties are crucial for determining the compound's behavior in biological systems and its formulation for therapeutic use .
The primary application of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide lies in its potential as a therapeutic agent targeting autoimmune diseases through selective inhibition of TYK2. Preclinical studies indicate favorable pharmacokinetic properties, suggesting that this compound could be developed into an effective treatment option for conditions characterized by dysregulated immune responses .
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2